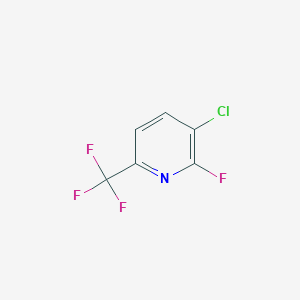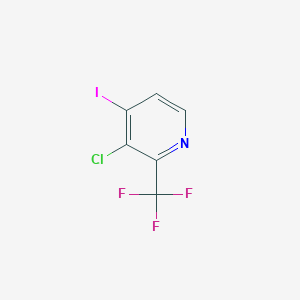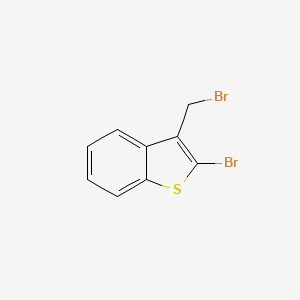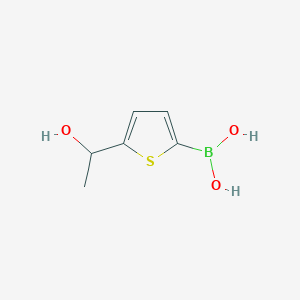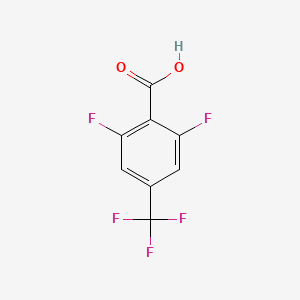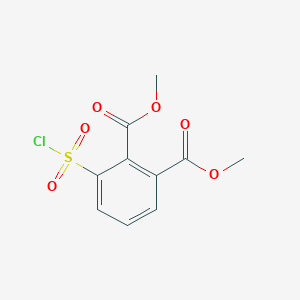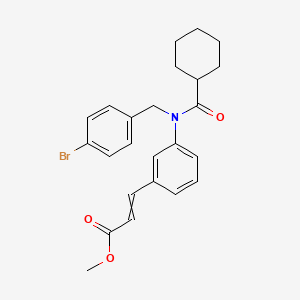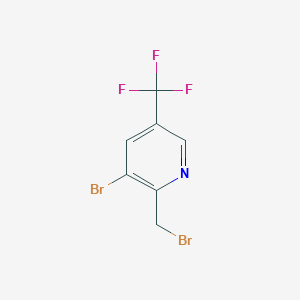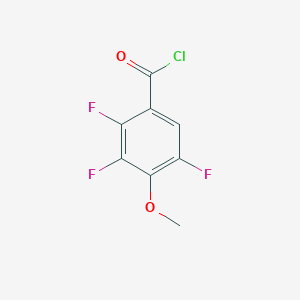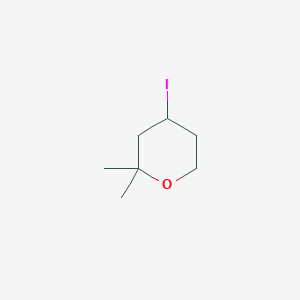![molecular formula C11H16ClN3O B1405221 3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1820686-49-4](/img/structure/B1405221.png)
3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrimidin-2-yloxy)-8-azabicyclo[321]octane dihydrochloride is a compound of significant interest in medicinal chemistry This compound features a unique bicyclic structure that incorporates a pyrimidine moiety, making it a versatile scaffold for various biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through the condensation of appropriate amines with formamidine derivatives under acidic conditions.
Cyclization: The pyrimidine derivative is then subjected to cyclization reactions to form the bicyclic structure. This often involves the use of strong bases or acids to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidin-2-yloxy group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further explored for their biological activities.
Applications De Recherche Scientifique
3-(Pyrimidin-2-yloxy)-8-azabicyclo[32
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Medicine: Explored for its potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain enzymes and receptors, modulating their activity and thereby influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antibacterial activities.
Pyrrolo[2,3-d]pyrimidine: Studied for its antidiabetic potential and enzyme inhibition properties.
Pyrimidino[4,5-d][1,3]oxazine: Explored for its antiproliferative and antimicrobial activities.
Uniqueness
3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride stands out due to its unique bicyclic structure, which imparts distinct pharmacological properties. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development and other scientific applications.
Propriétés
Numéro CAS |
1820686-49-4 |
|---|---|
Formule moléculaire |
C11H16ClN3O |
Poids moléculaire |
241.72 g/mol |
Nom IUPAC |
3-pyrimidin-2-yloxy-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C11H15N3O.ClH/c1-4-12-11(13-5-1)15-10-6-8-2-3-9(7-10)14-8;/h1,4-5,8-10,14H,2-3,6-7H2;1H |
Clé InChI |
XVSVTTBSEAOBLF-UHFFFAOYSA-N |
SMILES |
C1CC2CC(CC1N2)OC3=NC=CC=N3.Cl.Cl |
SMILES canonique |
C1CC2CC(CC1N2)OC3=NC=CC=N3.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


